molecular formula C21H16ClNO4 B14185844 3-(4-Anilino-2-chlorobenzoyl)-4-methoxybenzoic acid CAS No. 835625-67-7

3-(4-Anilino-2-chlorobenzoyl)-4-methoxybenzoic acid

Katalognummer: B14185844
CAS-Nummer: 835625-67-7
Molekulargewicht: 381.8 g/mol
InChI-Schlüssel: DXNQZHITFPAJCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Anilino-2-chlorobenzoyl)-4-methoxybenzoic acid is a synthetic organic compound that belongs to the class of benzoic acids It is characterized by the presence of an anilino group, a chlorobenzoyl group, and a methoxybenzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Anilino-2-chlorobenzoyl)-4-methoxybenzoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to a benzene ring.

    Reduction: Conversion of the nitro group to an aniline group.

    Acylation: Introduction of the chlorobenzoyl group via Friedel-Crafts acylation.

    Methoxylation: Introduction of the methoxy group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Anilino-2-chlorobenzoyl)-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the aniline group to a nitro group.

    Reduction: Reduction of the chlorobenzoyl group to a benzyl group.

    Substitution: Halogen substitution reactions on the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogenating agents like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a benzyl derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(4-Anilino-2-chlorobenzoyl)-4-methoxybenzoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Anilino-2-chlorobenzoic acid: Lacks the methoxy group.

    4-Methoxybenzoic acid: Lacks the anilino and chlorobenzoyl groups.

    3-(4-Anilino-2-chlorobenzoyl)-benzoic acid: Lacks the methoxy group.

Uniqueness

3-(4-Anilino-2-chlorobenzoyl)-4-methoxybenzoic acid is unique due to the combination of functional groups, which can confer specific chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

835625-67-7

Molekularformel

C21H16ClNO4

Molekulargewicht

381.8 g/mol

IUPAC-Name

3-(4-anilino-2-chlorobenzoyl)-4-methoxybenzoic acid

InChI

InChI=1S/C21H16ClNO4/c1-27-19-10-7-13(21(25)26)11-17(19)20(24)16-9-8-15(12-18(16)22)23-14-5-3-2-4-6-14/h2-12,23H,1H3,(H,25,26)

InChI-Schlüssel

DXNQZHITFPAJCN-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)NC3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.